Jasplakinolide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

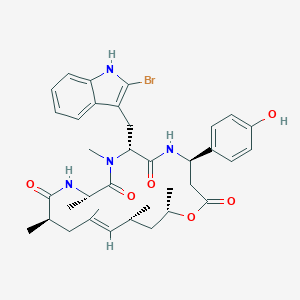

Jasplakinolide is a cyclodepsipeptide that was first isolated from the marine sponge Jaspis johnstoni. It is a nonfluorescent, cell-permeant F-actin probe composed of three amino acids, including the rare D-β-tyrosine and D-2-bromoabrine. This compound is a potent inducer of actin polymerization and stabilization, exhibiting fungicidal, insecticidal, and anticancer properties .

Mechanism of Action

Target of Action

Jasplakinolide, a cyclo-depsipeptide, primarily targets actin filaments . Actin is a highly conserved and abundant protein essential for many key processes, including cell motility, muscle contraction, and vesicle trafficking . This compound’s interaction with actin filaments plays a crucial role in its mechanism of action.

Mode of Action

This compound promotes actin polymerization and stabilizes actin filaments . It potently induces actin polymerization by stimulating actin filament nucleation and competes with phalloidin for actin binding . This interaction with actin filaments results in significant changes in the cell’s cytoskeletal structure .

Biochemical Pathways

This compound’s action on actin filaments influences various cellular processes like exo- and endocytosis, organelle motions, maintenance of organelle distribution, motility, cell division, and cytoplasmic streaming . Its effect on actin dynamics can lead to changes in membrane raft proteins or the organization of the Golgi apparatus . Moreover, it has been reported to induce apoptosis .

Result of Action

The actin polymerizing and stabilizing capacities of this compound result in changes in the cell’s cytoskeletal structure . This can lead to morphological changes in cells, from flat spindle shape adherent cells to round weakly adherent forms . Moreover, this compound’s action on actin filaments can influence various cellular processes and may induce apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that this compound was originally isolated from a marine sponge , suggesting that it is stable in marine environments

Biochemical Analysis

Biochemical Properties

Jasplakinolide is a potent inducer of actin polymerization . It binds to F-actin, promoting actin filament polymerization and stabilization . This interaction with actin filaments has significant implications for various cellular processes, including morphogenesis, motility, organelle movement, and apoptosis .

Cellular Effects

This compound has been shown to induce significant changes in cell morphology and function. For instance, it has been reported to decrease the proliferation of MDA-MB-231 breast cancer cells in a dose and time-dependent manner . Furthermore, it has been found to induce morphological changes in these cells, transforming them from flat, spindle-shaped, adherent cells to round, weakly adherent forms .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with actin filaments. It competes with phalloidin for actin binding, leading to the stabilization and polymerization of actin filaments . This interaction with actin can influence various cellular processes, including cell motility and the organization of the Golgi body and membrane raft proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, exposure to this compound for 48 hours has been shown to effectively inhibit the growth of PC-3, LNCaP, and TSU-Pr1 cells . Even after the removal of the drug, this growth inhibition effect persisted for several days .

Dosage Effects in Animal Models

In zebrafish, a well-studied fish cancer model, this compound was found to have an approximate LD50 at a concentration of 0.2 μM . This indicates that the effects of this compound can vary significantly with different dosages in animal models.

Transport and Distribution

This compound is membrane-permeable, which allows it to be widely distributed within cells . Its interaction with actin filaments can influence its localization and accumulation within the cell .

Subcellular Localization

The subcellular localization of this compound is likely to be closely associated with actin filaments due to its actin-binding properties . Its effects on actin dynamics can influence its activity and function within specific compartments or organelles .

Preparation Methods

Jasplakinolide can be isolated from marine sponges, specifically from the genus Jaspis. due to the limited availability of natural sources, synthetic routes have been developed. The synthesis of this compound involves the formation of a cyclodepsipeptide structure, which includes a tripeptide moiety linked to a polypeptide chain . The synthetic process typically involves the use of protecting groups and coupling reagents to ensure the correct formation of peptide bonds. Industrial production methods focus on optimizing the yield and purity of the compound through various purification techniques .

Chemical Reactions Analysis

Jasplakinolide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

Substitution: Substitution reactions can be employed to introduce different functional groups into the this compound molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Jasplakinolide has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study actin polymerization and stabilization.

Biology: Employed in cell biology research to investigate the dynamics of the actin cytoskeleton.

Medicine: Explored for its potential anticancer properties and its ability to induce apoptosis in cancer cells.

Industry: Utilized in the development of new drugs and therapeutic agents targeting actin-related processes

Comparison with Similar Compounds

Jasplakinolide is unique in its ability to promote actin polymerization and stabilization. Similar compounds include:

Phalloidin: Also stabilizes actin filaments but is not membrane permeable.

Chondramides: Similar to this compound in their ability to stabilize actin filaments and are membrane permeable.

Cytochalasins: Act by severing actin filaments rather than stabilizing them.

Latrunculins: Bind to actin monomers and inhibit their incorporation into filaments .

This compound’s membrane permeability and potent actin-stabilizing properties make it a valuable tool in cell biology and medical research.

Properties

CAS No. |

102396-24-7 |

|---|---|

Molecular Formula |

C36H45BrN4O6 |

Molecular Weight |

709.7 g/mol |

IUPAC Name |

(4R,7R,10S,13R,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |

InChI |

InChI=1S/C36H45BrN4O6/c1-20-15-21(2)17-23(4)47-32(43)19-30(25-11-13-26(42)14-12-25)40-35(45)31(18-28-27-9-7-8-10-29(27)39-33(28)37)41(6)36(46)24(5)38-34(44)22(3)16-20/h7-15,21-24,30-31,39,42H,16-19H2,1-6H3,(H,38,44)(H,40,45)/b20-15+/t21-,22+,23-,24-,30+,31+/m0/s1 |

InChI Key |

GQWYWHOHRVVHAP-HZIRKPFGSA-N |

SMILES |

CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(CC(=C1)C)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |

Isomeric SMILES |

C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)[C@@H](C/C(=C1)/C)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |

Canonical SMILES |

CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(CC(=C1)C)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |

Appearance |

Assay:≥98%An off-white solid |

Synonyms |

NSC 613009; [2S-[1(S*),2R*,4E,6S*,8R*]]-N-[2-Bromo-N-[N-(8-hydroxy-2,4,6-trimethyl-1-oxo-4-nonenyl)-L-alanyl]-N-methyl-D-tryptophyl]-3-(4-hydroxyphenyl)-β-alanine ρ-Lactone; 1-Oxa-5,8,11-triazacyclononadecane β-alanine deriv.; (+)-Jasplakinolide; Jas |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.